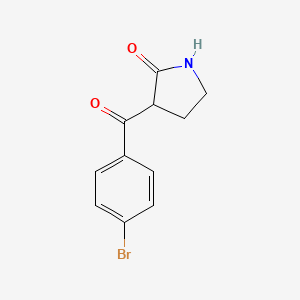

3-(4-Bromobenzoyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Derivatives in Organic and Medicinal Chemistry

The pyrrolidin-2-one nucleus is a versatile scaffold for the design of bioactive molecules. researchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netrdd.edu.iq The structural features of the pyrrolidin-2-one ring, such as its ability to form hydrogen bonds and its conformational flexibility, contribute to its capacity to interact with various biological targets. nih.govresearchgate.net

The synthetic accessibility of pyrrolidin-2-one derivatives further enhances their importance. rdd.edu.iq Chemists have developed numerous methods for their preparation, often employing multicomponent reactions to generate molecular diversity efficiently. nih.govrsc.org This has led to the creation of extensive libraries of pyrrolidin-2-one-based compounds for biological screening. For instance, N-substituted pyrrolidin-2-ones can be synthesized through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq The development of novel catalytic systems, such as N-heterocyclic carbenes, has enabled practical and efficient routes to highly functionalized 2-pyrrolidinones under transition-metal-free conditions. rsc.org

The stereochemistry of the pyrrolidin-2-one ring is another critical aspect, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net This has spurred the development of stereoselective syntheses to access optically active pyrrolidin-2-one derivatives. nih.govnih.gov

Overview of 3-(4-Bromobenzoyl)pyrrolidin-2-one in Contemporary Chemical Literature

Within the vast family of pyrrolidin-2-one derivatives, this compound has emerged as a compound of interest in synthetic and medicinal chemistry research. Its structure incorporates the core pyrrolidin-2-one ring, substituted at the 3-position with a 4-bromobenzoyl group. This particular substitution pattern provides a unique combination of structural and electronic properties that are explored for various applications.

The presence of the bromo- and benzoyl- functionalities offers sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. For example, the bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, allowing for the introduction of diverse substituents.

Research on related structures, such as pyrrolidine-2,3-diones, highlights the potential of this chemical class as inhibitors of bacterial enzymes like P. aeruginosa PBP3. nih.gov While not directly focused on this compound, these studies underscore the therapeutic potential of the broader pyrrolidinone scaffold. The synthesis of various pyrrolidin-2,3-dione derivatives often involves multi-component reactions, a strategy that could be applicable to the synthesis of analogs of this compound. nih.govnih.gov

Properties

IUPAC Name |

3-(4-bromobenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)10(14)9-5-6-13-11(9)15/h1-4,9H,5-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZJMPTUCLHTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595015 | |

| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328546-97-0 | |

| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromobenzoyl Pyrrolidin 2 One and Its Derivatives

Established Synthetic Routes for the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring system is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. researchgate.net Its synthesis has therefore been a subject of considerable research, leading to the development of numerous synthetic strategies.

General Principles of Pyrrolidin-2-one Synthesis

The formation of the pyrrolidin-2-one core generally involves the cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid or its derivative, separated by a three-carbon chain. Common methods include:

Ammonolysis of γ-butyrolactone: This is a widely used industrial process where γ-butyrolactone reacts with ammonia (B1221849) or primary amines at high temperatures and pressures to yield pyrrolidin-2-one or N-substituted pyrrolidin-2-ones. researchgate.netchemicalbook.com

Cyclization of γ-amino acids: The intramolecular condensation of γ-amino acids or their esters can be induced by heat or coupling agents to form the lactam ring.

Reductive amination of γ-keto acids or esters: This involves the reaction of a γ-keto acid or ester with ammonia or a primary amine, followed by reduction of the intermediate imine to form a γ-amino acid, which then cyclizes.

From Donor-Acceptor Cyclopropanes: Donor-acceptor cyclopropanes can serve as precursors to 1,5-substituted pyrrolidin-2-ones through a ring-opening reaction with a nucleophile, such as an azide (B81097) ion, followed by cyclization. mdpi.comnih.gov

Multicomponent Reactions: Eco-friendly multicomponent reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230) have been employed to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org

The choice of synthetic route often depends on the desired substitution pattern on the pyrrolidin-2-one ring.

Specific Approaches to Substituted Pyrrolidin-2-ones

The synthesis of substituted pyrrolidin-2-ones allows for the introduction of diverse functional groups, which is crucial for modulating the biological activity of the final compounds. Several specific approaches have been developed:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient alkenes is a key strategy for constructing substituted pyrrolidines, which can then be further functionalized. enamine.net

Intramolecular Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a direct method for synthesizing pyrrolidines from picolinamide-protected amine substrates. organic-chemistry.org

Ring Contraction: Selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.org

Functionalization of Pre-existing Pyrrolidin-2-one Rings: The active hydrogen on the nitrogen atom of 2-pyrrolidone is susceptible to substitution, allowing for the introduction of various alkyl or aryl groups. chemicalbook.com Additionally, the carbonyl group can be a site for further reactions. chemicalbook.com

Synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one

The synthesis of the title compound, this compound, involves the introduction of a 4-bromobenzoyl group at the C3 position of the pyrrolidin-2-one ring. This compound serves as a valuable building block in organic synthesis and for the development of new therapeutic agents. chemimpex.com

Key Precursors and Starting Materials

The synthesis of this compound would logically start from either building the pyrrolidin-2-one ring with the C3-substituent already in place or by acylating a pre-formed pyrrolidin-2-one derivative. A plausible precursor for introducing the benzoyl moiety is 3-(4-Bromobenzoyl)prop-2-enoic acid . researchgate.net This unsaturated keto acid provides the necessary carbon framework and functional groups that can be elaborated to form the target molecule.

Another key starting material would be a source of nitrogen, such as ammonia or a protected amine, to form the lactam ring.

Table 1: Key Precursors and Starting Materials

| Compound Name | Role in Synthesis |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Provides the carbon backbone and the 4-bromobenzoyl group. researchgate.net |

| Ammonia or Primary Amine | Nitrogen source for the formation of the pyrrolidin-2-one ring. |

| Pyrrolidin-2-one | A potential starting material for direct acylation at the C3 position. |

| 4-Bromobenzoyl chloride | An acylating agent to introduce the 4-bromobenzoyl group. |

Reaction Conditions and Optimization Strategies

The specific reaction conditions for the synthesis of this compound are not extensively detailed in the provided search results. However, based on general principles of organic synthesis, a likely route would involve the reaction of a C3-anion of a suitably N-protected pyrrolidin-2-one with 4-bromobenzoyl chloride. The generation of this anion would require a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Optimization of such a reaction would involve:

Choice of Base: The strength and steric bulk of the base are critical to ensure selective deprotonation at C3.

Solvent: Aprotic and non-polar solvents are generally preferred to avoid side reactions.

Temperature: Low temperatures are typically required to control the reactivity of the organometallic intermediate.

Protecting Groups: The nitrogen of the pyrrolidin-2-one may need to be protected to prevent N-acylation. The choice of protecting group is crucial for both the reaction's success and its subsequent removal.

Reaction Mechanisms in the Synthesis of this compound

A plausible reaction mechanism for the synthesis of this compound via acylation of a pyrrolidin-2-one precursor would proceed as follows:

Deprotonation: A strong base removes a proton from the C3 position of an N-protected pyrrolidin-2-one, forming a carbanion (enolate).

Nucleophilic Attack: The resulting C3-carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion and forming the C-C bond, resulting in the desired this compound, still with the N-protecting group.

Deprotection: The final step would be the removal of the N-protecting group to yield the title compound.

Alternatively, a mechanism starting from 3-(4-bromobenzoyl)prop-2-enoic acid could involve a Michael addition of an amine, followed by intramolecular cyclization and subsequent functional group manipulations.

Green Chemistry Approaches in Pyrrolidin-2-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidin-2-one derivatives to minimize environmental impact. These approaches prioritize the use of eco-friendly solvents, catalysts, and energy sources.

One notable green method involves the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable and green catalyst in an ethanol (B145695) solvent. vjol.info.vnrsc.org This method is advantageous due to its operational simplicity, use of inexpensive and common starting materials, and clean reaction profiles. vjol.info.vnrsc.org The reaction proceeds efficiently at room temperature, although the use of ultrasound irradiation has been shown to further accelerate the process and improve yields. rsc.org The mechanism involves the initial formation of an imine from an amine and an aldehyde, which then reacts with a dienophile like diethyl acetylenedicarboxylate. vjol.info.vn

The selection of a green solvent is a critical aspect of these synthetic strategies. Ethanol is often chosen for its low toxicity and biodegradability. vjol.info.vnnih.gov The optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing yield and diastereoselectivity. nih.gov For instance, in certain 1,3-dipolar cycloaddition reactions to form N-fused pyrrolidinyl spirooxindoles, ethanol proved to be a superior solvent choice over others, leading to excellent yields. nih.gov

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures like functionalized pyrrolidin-2-ones from simple starting materials in a single step. tandfonline.com These reactions are highly atom-economical and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.comnih.gov

1,3-Dipolar Cycloaddition Reactions in Spiropyrrolidin-2-one Synthesis

A prominent MCR for synthesizing spiropyrrolidin-2-one derivatives is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govresearchgate.netrsc.org This reaction typically involves the in situ generation of an azomethine ylide from an α-amino acid and an aldehyde or ketone, which then undergoes a [3+2] cycloaddition with a dipolarophile to furnish the spiro-pyrrolidine core. nih.govrsc.org

These reactions are often highly regio- and stereoselective, allowing for the controlled synthesis of complex structures with multiple stereocenters. researchgate.netrsc.org For example, the three-component reaction of isatins, α-amino acids, and maleimides in ethanol can produce N-fused pyrrolidinyl-dispirooxindoles with excellent diastereoselectivities. nih.gov The choice of catalyst, such as silver acetate, can be crucial for achieving high yields and stereoselectivity in these cycloadditions. rsc.org

The versatility of this method is demonstrated by the wide range of compatible substrates, including various substituted isatins, α-amino acids, and dipolarophiles like maleimides and chalcones. nih.govrsc.org This allows for the creation of a diverse library of spiropyrrolidin-2-one derivatives.

Exploiting Bromine Functionality in Coupling Reactions

The bromine atom on the 4-bromobenzoyl moiety of the title compound serves as a versatile handle for further functionalization through various coupling reactions. This allows for the introduction of a wide array of substituents, thereby expanding the chemical space of accessible analogs. While specific examples for this compound are not detailed in the provided context, the principles of cross-coupling reactions are well-established.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are standard methods for forming new carbon-carbon bonds at the site of the bromine atom. These reactions would involve reacting the bromo-substituted compound with an appropriate organoboron, alkene, or alkyne partner, respectively, in the presence of a palladium catalyst and a base.

Furthermore, copper-catalyzed and nickel-catalyzed cross-coupling reactions provide alternative and sometimes complementary methods for derivatization. These reactions can be used to introduce a variety of functional groups, including aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired transformation efficiently and selectively. The ability to perform these modifications allows for the fine-tuning of the electronic and steric properties of the benzoyl moiety, which can be crucial for modulating biological activity.

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs with potentially improved properties. Derivatization can be targeted at both the pyrrolidin-2-one ring and the bromobenzoyl moiety.

Modifications at the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring can be functionalized at various positions. The nitrogen atom of the lactam can be substituted with different alkyl or aryl groups. researchgate.net For instance, new derivatives have been synthesized through the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate, ethylenediamine, or ethanolamine (B43304) to introduce functionalized substituents at the N-1 position. researchgate.net

The C-3 position, which already bears the bromobenzoyl group, can be a center for creating spirocyclic systems through multicomponent reactions, as discussed previously. nih.gov Additionally, the pyrrolidin-2-one ring can undergo ring-contraction or ring-opening reactions to yield different heterocyclic systems. For example, a selective synthesis of pyrrolidin-2-ones has been achieved through the ring contraction and deformylative functionalization of piperidine derivatives. rsc.org

The table below showcases various modifications at the pyrrolidin-2-one ring and the resulting derivatives.

| Starting Material | Reagent(s) | Modification Type | Resulting Derivative | Reference |

| γ-Butyrolactone | Hydrazine hydrate | N-1 substitution | 1-Aminopyrrolidin-2-one | researchgate.net |

| γ-Butyrolactone | Ethylenediamine | N-1 substitution | 1-(2-Aminoethyl)pyrrolidin-2-one | researchgate.net |

| γ-Butyrolactone | Ethanolamine | N-1 substitution | 1-(2-Hydroxyethyl)pyrrolidin-2-one | researchgate.net |

| N-Substituted piperidines | Oxidant and additive | Ring contraction | Pyrrolidin-2-one | rsc.org |

| Cyclic amines, Aldehydes, Olefinic oxindoles | Benzoic acid | Spirocyclization | Spirooxindole-pyrrolidine | nih.gov |

Substitutions on the Bromobenzoyl Moiety

The bromobenzoyl moiety offers a prime site for modification, primarily through reactions targeting the bromine atom or the aromatic ring itself. As mentioned in section 2.4.2, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Beyond cross-coupling, the aromatic ring can undergo electrophilic aromatic substitution reactions, although the deactivating effect of the bromine and the benzoyl group must be considered. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if the ring is further activated with electron-withdrawing groups.

Derivatization strategies can also involve modification of the carbonyl group of the benzoyl moiety. For instance, reduction of the ketone would yield a secondary alcohol, which could then be used in further reactions such as esterification or etherification.

The table below illustrates potential derivatization strategies for the bromobenzoyl moiety.

| Moiety | Reagent Type | Reaction Type | Potential Product Moiety | Reference |

| Bromo-substituted ring | Organoboron compounds | Suzuki Coupling | Aryl-substituted benzoyl | nih.gov |

| Bromo-substituted ring | Alkenes | Heck Coupling | Alkenyl-substituted benzoyl | nih.gov |

| Bromo-substituted ring | Amines | Buchwald-Hartwig Amination | Amino-substituted benzoyl | mdpi.com |

| Benzoyl carbonyl | Reducing agents (e.g., NaBH4) | Reduction | (4-Bromophenyl)(hydroxy)methyl | nih.gov |

| Aromatic ring | Nitrating agents | Electrophilic Aromatic Substitution | Nitro-substituted bromobenzoyl | nih.gov |

Hybridization with Other Heterocyclic Scaffolds (e.g., Spirooxindoles)

The creation of hybrid molecules by fusing the this compound scaffold with other heterocyclic systems, such as spirooxindoles, represents a significant strategy in the design of complex molecular architectures. A predominant and efficient method for achieving this is through multicomponent reactions (MCRs), particularly the [3+2] cycloaddition reaction. frontiersin.orgnih.govmdpi.com This approach allows for the construction of highly substituted spiro[pyrrolidine-2,3′-oxindole] derivatives in a single step from readily available starting materials. researchgate.netnih.gov

The general synthetic pathway involves a one-pot, three-component reaction typically utilizing an isatin (B1672199) derivative, an amino acid, and a suitable dipolarophile. frontiersin.orgrsc.org In this sequence, the isatin and amino acid react in situ to generate an azomethine ylide. frontiersin.orgnih.gov This reactive intermediate subsequently undergoes a 1,3-dipolar cycloaddition with a dipolarophile, which carries the desired substituent, to form the spiro-pyrrolidine ring. rsc.orgnih.gov

To incorporate the specific 3-(4-bromobenzoyl) moiety, a chalcone-like dipolarophile, such as (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is used. researchgate.net The reaction between an isatin (or a substituted isatin like 5-bromoisatin), benzylamine, and this dipolarophile leads to the formation of a highly functionalized 3'-(4-bromobenzoyl)spiro[indole-3,2′-pyrrolidin]-2(1H)-one. researchgate.net

Research findings indicate that the choice of solvent plays a critical role in the yield and diastereoselectivity of the reaction. For instance, conducting the reaction in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce significantly higher yields and better selectivity for the exo isomer compared to reactions run in ethanol. researchgate.net The reaction between 5-bromoisatin (B120047) and (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one in DMSO resulted in a 90% yield with a 97:3 diastereomeric ratio of the exo to endo product. researchgate.net In contrast, the same reaction in ethanol yielded only 58% and resulted in a mixture of isomers. researchgate.net

The versatility of this three-component strategy allows for the synthesis of a diverse library of spirooxindole-pyrrolidine hybrids by varying each of the three starting components. frontiersin.orgmdpi.comnih.gov This modularity facilitates the exploration of different substitution patterns on both the oxindole (B195798) and pyrrolidine (B122466) rings. rsc.orgnih.gov

Table 1: Effect of Solvent on the Synthesis of 3'-(4-Bromobenzoyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one Derivatives researchgate.net

| Entry | Isatin Derivative | Dipolarophile | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | Isatin | (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Ethanol | 3 | 25 | 33 | Mixture |

| 2 | Isatin | (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | DMSO | 3 | 25 | 78 | 95:5 |

| 3 | 5-Bromoisatin | (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Ethanol | 3 | 25 | 58 | Mixture |

| 4 | 5-Bromoisatin | (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | DMSO | 3 | 25 | 90 | 97:3 |

Structural Characterization and Conformational Analysis of 3 4 Bromobenzoyl Pyrrolidin 2 One and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the intricate structural details of 3-(4-Bromobenzoyl)pyrrolidin-2-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR have been instrumental in characterizing pyrrolidin-2-one derivatives.

In the ¹H NMR spectrum of a related compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, specific proton signals were observed. mdpi.com For instance, multiplets in the range of 3.58–3.76 ppm were assigned to two protons, while a singlet at 6.72 ppm corresponded to a single proton. mdpi.com The aromatic protons of the 4-bromophenyl group typically appear as doublets in the downfield region, as exemplified by the signals at 7.25 ppm and 7.35 ppm. mdpi.com The chemical shifts in the pyrrolidine (B122466) ring are influenced by the substituents and their stereochemistry. ipb.pt For instance, the coupling constants between protons on C-3 and C-4 can help determine the cis or trans configuration of substituents. ipb.pt

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the aforementioned analog, signals were observed at 39.3, 42.2, and 67.2 ppm, among others, corresponding to the various carbon atoms in the structure. mdpi.com The carbonyl carbons of the pyrrolidin-2-one and benzoyl groups typically resonate at lower fields.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 3.58–3.76 | m | 2H | mdpi.com |

| ¹H | 6.72 | s | 1H | mdpi.com |

| ¹H | 7.25 | d | 2H (aromatic) | mdpi.com |

| ¹H | 7.35 | d | 2H (aromatic) | mdpi.com |

| ¹³C | 39.3 | - | - | mdpi.com |

| ¹³C | 42.2 | - | - | mdpi.com |

| ¹³C | 67.2 | - | - | mdpi.com |

| ¹³C | 120.1 | - | Aromatic C-Br | mdpi.com |

Data for (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, key vibrational frequencies are expected for the carbonyl groups and the N-H bond of the lactam ring.

For a synthesized pyrrolidin-2-one derivative, characteristic IR absorption bands were observed. mdpi.com For example, the IR spectrum of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione showed absorption bands at 3295 cm⁻¹ and 3184 cm⁻¹, which can be attributed to N-H and O-H stretching vibrations. mdpi.com The carbonyl groups exhibited strong absorptions at 1763 cm⁻¹ and 1716 cm⁻¹. mdpi.com The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. erciyes.edu.tr

Table 2: Key IR Absorption Frequencies for a this compound Analog

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

| N-H/O-H stretch | 3295, 3184 | mdpi.com |

| C=O stretch (dione) | 1763 | mdpi.com |

| C=O stretch (benzoyl) | 1716 | mdpi.com |

| C=C stretch | 1644 | mdpi.com |

Data for (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. nih.gov For instance, the molecular formula of 4-Amino-1-(3-bromobenzoyl)pyrrolidin-2-one is C₁₁H₁₁BrN₂O₂, with a computed molecular weight of 283.12 g/mol . nih.gov

Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about the molecular structure, solid-state analysis techniques like single-crystal X-ray diffraction offer a definitive three-dimensional picture of the molecule and its arrangement in the crystal lattice.

Single Crystal X-ray Diffraction Studies

In a study of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, X-ray diffraction analysis unambiguously confirmed its structure. mdpi.com Similarly, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one showed that the pyrrolidine ring adopts a distorted envelope conformation. nih.gov The geometric parameters obtained from these studies are generally in good agreement with expected values. nih.gov

Table 3: Selected Crystallographic Data for an Analog of this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces.

For several bromophenyl-containing pyrrolidinone analogs, Hirshfeld surface analysis has been employed to understand the crystal packing. In the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis revealed that H···H (36.9%), Br···H/H···Br (28.2%), and C···H/H···C (24.3%) interactions are the most significant contributors to the crystal packing. nih.gov Similarly, for 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the analysis indicated that H···H (19.5%), N···H (17.3%), C···H (15.5%), Br···H (11.7%), and O···H (11.0%) interactions were the most important. nih.gov These interactions, including intermolecular N—H···O, C—H···O, and C—H···Br hydrogen bonds, often lead to the formation of a three-dimensional network structure in the crystal. nih.gov

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromophenyl Analog

| Interaction Type | Contribution (%) | Reference |

| H···H | 36.9 | nih.gov |

| Br···H/H···Br | 28.2 | nih.gov |

| C···H/H···C | 24.3 | nih.gov |

Data for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Investigations into the Biological Activities of 3 4 Bromobenzoyl Pyrrolidin 2 One Derivatives

Anticancer and Cytotoxicity Evaluations

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

While direct studies on the cytotoxic mechanisms of 3-(4-bromobenzoyl)pyrrolidin-2-one are not extensively detailed in the available literature, research on closely related pyrrolidin-2-one derivatives provides insights into their potential modes of action. For instance, the cytotoxic activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), a compound sharing the core pyrrolidin-2-one structure, has been demonstrated on Hep G2 and HEP 2 cancer cell lines. nih.gov The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. nih.govnih.gov This process is often mediated through the activation of caspases and regulation of apoptosis-associated proteins like those in the Bcl-2 family. mdpi.com For example, some heterocyclic compounds have been shown to induce apoptosis by disrupting the balance of Bcl-2/Bax expression. dntb.gov.ua Although the precise apoptotic pathways triggered by this compound derivatives are yet to be fully elucidated, the activity of similar compounds suggests this is a likely mechanism contributing to their cytotoxic effects.

Selective Toxicity towards Cancer Cells versus Normal Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, normal cells. Encouragingly, derivatives of this compound have shown promise in this regard. A study on functionalized pyrrolidines revealed that a 4-bromobenzoyl derivative exhibited high efficacy against human glioblastoma and melanoma cells, while primary human fibroblasts were found to be less sensitive to the compound. nih.gov This suggests a degree of selective toxicity, a highly desirable trait for potential anticancer drug candidates. Similarly, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives displayed selective cytotoxicity against various cancer cell lines, including prostate cancer (PPC-1) and melanoma (IGR39), when compared to normal fibroblasts. researchgate.net

| Compound/Derivative | Cancer Cell Line | Normal Cell Line | Observed Selectivity | Reference |

|---|---|---|---|---|

| 4-Bromobenzoyl pyrrolidine (B122466) derivative | Glioblastoma, Melanoma | Primary human fibroblasts | Less sensitive | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Prostate (PPC-1), Melanoma (IGR39) | Fibroblasts | Selectivity observed | researchgate.net |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | HEP 2, Hep G2 | Vero | IC50 of 2.8 µg/ml and 8.3 µg/ml on cancer cells vs 22.6 µg/ml on normal cells | nih.gov |

Enzyme Inhibition Studies

The biological effects of this compound and its derivatives extend to the inhibition of various enzymes, highlighting their potential in treating a range of diseases.

Certain derivatives have been identified as potent inhibitors of glycosidase enzymes. For example, functionalized pyrrolidines, including a 4-bromobenzoyl derivative, have been shown to be potent and selective inhibitors of jack bean alpha-mannosidase. nih.gov Novel pyrrolidine-based multivalent iminosugars have also demonstrated remarkable inhibitory effects on alpha-mannosidase. nih.gov

In the context of diabetes, the inhibition of alpha-glucosidase is a key therapeutic strategy. Research has demonstrated that novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] dntb.gov.uanih.govthiazin-2-yl)-N-arylacetamides are potent inhibitors of the alpha-glucosidase enzyme, with some derivatives showing significantly better in vitro inhibition than the standard drug, acarbose. dntb.gov.uaresearchgate.netnih.gov N-acetylpyrrolidine derivatives have also been investigated for their inhibitory activity against both alpha-glucosidase and alpha-amylase. mui.ac.ir

| Enzyme | Inhibiting Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| Alpha-Mannosidase | 4-Bromobenzoyl pyrrolidine derivative | Potent and selective inhibition. | nih.gov |

| Alpha-Glucosidase | 2-(3-(Benzoyl/4-bromobenzoyl)...)-N-arylacetamides | Potent inhibition, with some derivatives exceeding the activity of acarbose. | dntb.gov.uaresearchgate.netnih.gov |

| Alpha-Glucosidase and Alpha-Amylase | N-acetylpyrrolidine derivatives | Showed inhibitory potential against both enzymes. | mui.ac.ir |

The anti-inflammatory potential of these compounds has been explored through studies on cyclooxygenase (COX) enzymes. A series of 7-methoxy indolizine (B1195054) derivatives, including diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, were synthesized and evaluated for COX-2 inhibition, showing activity in the micromolar range. nih.gov Pyrrolo[3,4-d]pyridazinone derivatives have also been identified as selective COX-2 inhibitors. mdpi.com

While direct inhibition of Rho kinase by this compound is not documented, this enzyme is a significant target in drug discovery for various conditions, including cardiovascular diseases. nih.govnih.gov Similarly, histone deacetylases (HDACs) are crucial targets in cancer therapy, and while specific data for the title compound is lacking, the broader class of HDAC inhibitors includes a wide variety of chemical structures. nih.govnih.gov

G protein-coupled receptors (GPCRs) represent a major class of drug targets. escholarship.orgfrontiersin.org Computational methods like inverse virtual screening are increasingly used to identify potential protein targets for novel compounds. frontiersin.orgresearchgate.net While specific studies detailing the interaction of this compound with GPCRs are not available, the vastness of the GPCR family and its role in numerous physiological processes make it a plausible area for future investigation of this compound and its derivatives.

Potential in Other Biological Applications

The diverse enzyme inhibitory profile of this compound derivatives suggests their potential utility in a variety of other biological applications. The inhibition of COX-2 points towards anti-inflammatory applications. nih.govmdpi.com The potent inhibition of alpha-glucosidase indicates a potential role in the management of type 2 diabetes. dntb.gov.uaresearchgate.netnih.gov Furthermore, a newly synthesized pyrazoline derivative containing a 4-bromophenyl group has been studied for its biological activities, suggesting that the 4-bromobenzoyl moiety can be incorporated into various heterocyclic scaffolds to explore a wider range of pharmacological effects. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Activity

Modifications to the core structure of 3-(4-Bromobenzoyl)pyrrolidin-2-one can dramatically influence its interaction with biological targets. Research on analogous compounds, primarily as anticonvulsant agents, provides a framework for understanding these effects. nih.govmdpi.com

The presence and position of halogen atoms on the benzoyl moiety are critical determinants of biological activity. The 4-bromo substitution in the title compound is significant. Halogens, like bromine, are known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier—a crucial step for centrally acting agents like anticonvulsants. nih.gov

In studies of related 3-phenyl-pyrrolidine-2,5-dione acetamides, compounds with a chlorine atom at the ortho-position of the phenyl ring (e.g., compound 6 in the table below) demonstrated potent anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure models. mdpi.com This suggests that a halogen at this position can be highly beneficial for activity. The replacement of the bromine in this compound with other halogens (e.g., chlorine, fluorine) or moving it to other positions (ortho, meta) would be a key step in lead optimization to fine-tune electronic and steric properties for optimal target engagement.

The pyrrolidin-2-one ring itself offers several positions for modification. Studies on related anticonvulsants show that even minor changes to this ring can have profound effects. For instance, in a series of N-Mannich bases derived from pyrrolidine-2,5-dione, the introduction of a methyl group at the 3-position influenced activity. nih.gov While the title compound has a benzoyl group at C3, further substitution at other positions on the pyrrolidinone ring, such as C4 or C5, could modulate its conformational preferences and thus its biological profile.

A common strategy in medicinal chemistry involves replacing the lactam (pyrrolidin-2-one) with a succinimide (B58015) (pyrrolidine-2,5-dione). Many active anticonvulsants are based on the succinimide scaffold. mdpi.commdpi.comnih.gov This change introduces an additional carbonyl group, altering the hydrogen bonding capacity and electronic distribution of the molecule, which can lead to a different or improved biological activity profile.

Table 1: Anticonvulsant Activity of Related Pyrrolidine-2,5-dione Analogs

| Compound | R1 | R2 | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

|---|---|---|---|---|

| 6 | 2-Cl | 4-F-phenyl | 68.30 | 28.20 |

| 19 | 3-Cl | 4-F-phenyl | > 300 | 48.77 |

Data sourced from a study on 3-chlorophenyl-pyrrolidine-2,5-dione-acetamides, where R1 is the substitution on the phenyl ring attached to the pyrrolidine (B122466) core and R2 is part of an N-acetamide piperazine (B1678402) moiety. mdpi.com This data illustrates the importance of substituent positioning on the benzoyl ring.

The benzoyl group serves as a key recognition element. Modifications to this part of the molecule are a cornerstone of SAR exploration. Studies on related structures have shown that the nature and position of substituents on the phenyl ring are critical. mdpi.com As noted, a 2-chloro substitution was found to be more effective than a 3-chloro substitution in a series of anticonvulsant analogs. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric profile of the substituted ring.

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another common strategy to explore new interactions with the target protein and improve properties like solubility or metabolic stability. For example, replacing the benzoyl group with a thiophene-based acyl group could alter the molecule's activity profile, as thiophene (B33073) is a well-known bioisostere for a phenyl ring. nih.gov

Conformational Flexibility and Its Role in Molecular Recognition

The non-planar, sp³-hybridized nature of the pyrrolidine ring imparts significant conformational characteristics to the molecule. nih.gov The ring can adopt various "pucker" conformations, typically described as envelope or twist forms. nih.gov The specific puckering is influenced by its substituents. A bulky substituent at the C3 position, such as the 4-bromobenzoyl group, will heavily influence the conformational equilibrium of the pyrrolidine ring. nih.gov

This conformational preference is critical for molecular recognition, as the spatial arrangement of the pharmacophoric elements—the lactam carbonyl, the benzoyl carbonyl, and the aromatic ring—must be precise to fit into the binding pocket of a target protein. researchgate.net The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a key driver of its biological activity. Computational modeling and NMR studies on related pyrrolidine analogs are often used to understand these conformational preferences and their impact on activity. researchgate.net

Ligand Efficiency and Druggability Descriptors in Analog Design

In modern drug discovery, particularly during the hit-to-lead optimization phase, several metrics are used to assess the quality of a compound and guide the design of improved analogs. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical "druggability" descriptors. core.ac.ukacs.org

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is a useful metric for identifying compounds that achieve good potency with a relatively small size. A higher LE value is generally desirable in early-stage drug discovery.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates a compound's potency to its lipophilicity (logP or logD). It is calculated as pIC₅₀ (or pEC₅₀) - logP. High LLE values (typically >5) are often associated with a better balance of properties and a higher probability of success in clinical development, as it helps to avoid the pitfalls of excessive lipophilicity. acs.org

For a compound like this compound, these metrics would be invaluable in guiding the synthesis of new analogs. For example, if an analog shows increased potency but at the cost of a large increase in molecular weight or lipophilicity, it may have a lower LE or LLE, suggesting it is a less efficient and potentially less promising lead. The goal is to improve potency while maintaining or improving these efficiency metrics.

Table 2: Hypothetical Druggability Metrics for Analog Design

| Analog | Modification | Potency (pIC₅₀) | Heavy Atoms | LE | clogP | LLE |

|---|---|---|---|---|---|---|

| Hit Compound | 4-Br | 6.0 | 16 | 0.375 | 2.5 | 3.5 |

| Analog A | 4-Cl | 6.2 | 15 | 0.413 | 2.2 | 4.0 |

| Analog B | 2,4-diCl | 6.8 | 16 | 0.425 | 2.8 | 4.0 |

| Analog C | 4-CF₃ | 5.5 | 19 | 0.289 | 3.0 | 2.5 |

This table is illustrative, demonstrating how LE and LLE would be calculated and used to compare hypothetical analogs of the lead compound. It shows that while Analog B is the most potent, Analog A represents a more efficient improvement.

Computational Chemistry and Molecular Modeling in 3 4 Bromobenzoyl Pyrrolidin 2 One Research

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) has been a cornerstone in elucidating the fundamental properties of 3-(4-Bromobenzoyl)pyrrolidin-2-one. These calculations provide a quantum mechanical description of the molecule's electron density, from which a wealth of information can be derived.

Electronic Structure and Reactivity Descriptors (HOMO/LUMO, MEP, ESP maps)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, indicating the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.govnih.gov For derivatives and related structures, DFT calculations have been employed to determine these frontier molecular orbitals and other reactivity descriptors like chemical hardness, softness, and electrophilicity index. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution within the molecule. mdpi.comresearchgate.netresearchgate.net These maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Typically, red-colored regions on an MEP map indicate negative electrostatic potential, highlighting areas with high electron density that are prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netyoutube.com For analogous compounds, MEP analysis has revealed negative potential sites around electronegative atoms and positive potential around hydrogen atoms. nih.gov

Table 1: Key Reactivity Descriptors from DFT Studies

| Descriptor | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | Indicates the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating reactivity. nih.gov |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. nih.gov |

Spectroscopic Property Predictions (e.g., UV-Vis)

DFT calculations can also predict spectroscopic properties, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method used for this purpose. researchgate.net By calculating the electronic transitions between molecular orbitals, it is possible to predict the wavelengths at which a molecule will absorb light. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved. For related compounds, DFT has been successfully used to simulate UV-Vis spectra, providing insights into their photophysical properties. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions between a potential drug molecule and its biological target.

Ligand-Target Interaction Analysis

Docking studies provide detailed insights into the specific interactions between the ligand, in this case, this compound or its derivatives, and the amino acid residues within the binding site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interactions is fundamental to understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com For example, in studies of related pyrrolidinone derivatives, docking has revealed key hydrogen bonding and hydrophobic interactions with specific residues in the active sites of enzymes like PBP3 and Enoyl ACP Reductase. mdpi.comnih.gov

Binding Affinity Predictions

Beyond just predicting the binding pose, docking algorithms also provide a scoring function to estimate the binding affinity between the ligand and the target protein. nih.gov This score is an approximation of the binding free energy, with lower scores generally indicating a more favorable interaction. nih.govmdpi.com These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov While these scores are not always perfectly correlated with experimental binding affinities, they provide a useful qualitative assessment of binding strength. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. nih.govresearchgate.netnih.gov

This approach has been successfully applied to discover novel inhibitors for various targets. For instance, a multi-step virtual screening protocol combining ligand-based shape alignment and molecular docking has been used to identify new inhibitors from large compound libraries. nih.gov By filtering compounds based on their fit to a pharmacophore model and their predicted binding affinity from docking, researchers can efficiently identify promising lead compounds for further development. researchgate.netnih.govresearchgate.netctu.edu.vn This strategy significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery process.

Derivation of Pharmacophore Models from Active Ligands

The development of pharmacophore models is a crucial step in understanding the interaction between a ligand and its biological target. These models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyrrolidine-based compounds, including derivatives structurally related to this compound, pharmacophore models are derived from a set of known active ligands.

The process typically begins with the alignment of a series of active compounds to identify common chemical features responsible for their biological activity. nih.gov Computational tools and algorithms are employed to generate and score these models. nih.gov For instance, studies on various heterocyclic compounds have successfully used methods like the FLAPpharm algorithm, which utilizes GRID Molecular Interaction Fields (MIFs) to align active ligands and derive a common pharmacophore. nih.gov

Validation of the generated pharmacophore models is a critical step to ensure their predictive power. This is often achieved using methods like Receiver Operating Characteristic (ROC) curve analysis, which helps in distinguishing between active and inactive compounds. researchgate.net A robust pharmacophore model can then serve as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity. researchgate.net

Table 1: Common Pharmacophoric Features in Heterocyclic Ligands

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Forms key interactions with donor groups in the target's active site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Interacts with acceptor groups in the active site, providing specificity. |

| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar regions of the target. | Contributes to binding affinity through hydrophobic collapse. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions. |

Application in Lead Identification and Optimization

Pharmacophore models are instrumental in both the identification of new lead compounds and the optimization of existing ones. slideshare.netresearchgate.net Once a validated pharmacophore model is established for a particular biological target, it can be used to screen large databases of chemical compounds to find new molecules that match the pharmacophoric features. This virtual screening approach is a time and cost-effective method for identifying promising hit compounds. researchgate.net

Following the identification of a lead compound, the pharmacophore model provides a roadmap for its optimization. Medicinal chemists can use the model to guide modifications to the lead structure to enhance its binding affinity and selectivity for the target. For example, research on pyrrolidine (B122466) derivatives as ghrelin receptor agonists demonstrates the optimization process, where structural modifications are made to improve the compound's profile for potential clinical development. nih.gov The goal of lead optimization is to improve not only the pharmacodynamic properties (activity) but also the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the compound. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand-protein complex at an atomic level. nih.govnih.gov For a compound like this compound, MD simulations can be employed to understand its dynamic interactions with a biological target.

These simulations can reveal the stability of the compound within the binding site, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can gain a more realistic understanding of the binding event than what is provided by static docking models. nih.govnih.gov

Conformational Dynamics of Compound-Target Complexes

A key application of MD simulations is the analysis of the conformational dynamics of compound-target complexes. nih.gov Proteins are not static entities; they are flexible and can adopt multiple conformations. The binding of a ligand can influence the conformational landscape of a protein, and this can have significant implications for its function. nih.gov

MD simulations allow researchers to explore how a compound like this compound might affect the conformational states of its target protein. nih.gov For example, studies on the protein kinase C (PKC) C1b domain have shown that different ligands can favor different orientations of the domain in the cell membrane, leading to varied biological outcomes. nih.gov Analysis of the simulation trajectories can reveal the stability of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time, providing a detailed picture of the dynamic interplay between the compound and its target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidine derivatives, QSAR studies are valuable for understanding which structural features are important for their activity and for predicting the potency of new, unsynthesized analogs. nih.govnih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov Various QSAR methods exist, including 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govresearchgate.net

Development of Predictive Models for Bioactivity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each compound, a set of molecular descriptors that quantify its structural and physicochemical properties is calculated. Finally, a mathematical model is built to correlate the descriptors with the biological activity. github.complos.org

The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.govnih.govresearchgate.net This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate its performance on external data). Key statistical parameters used for validation include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r-squared (r²_pred). nih.govnih.govresearchgate.net A well-validated QSAR model can be used to accurately predict the bioactivity of new compounds, thereby prioritizing the synthesis of the most promising candidates. broadinstitute.org

Table 2: Representative Statistical Data for QSAR Models of Pyrrolidine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |

| CoMFA (V600E BRAF) | 0.563 | 0.982 | 0.822 | researchgate.net |

| CoMSIA (V600E BRAF) | 0.624 | 0.962 | 0.875 | researchgate.net |

This table presents a compilation of statistical data from various QSAR studies on pyrrolidine derivatives to illustrate the typical performance of these models.

Descriptors for QSAR Analysis

The choice of molecular descriptors is a critical aspect of QSAR modeling. Descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings), topological indices, and counts of specific atom pairs or functional groups. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric, electrostatic, hydrophobic, and hydrogen bond fields, as used in CoMFA and CoMSIA. nih.govresearchgate.net

The results of 3D-QSAR studies are often visualized as contour maps, which show the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric map might indicate that bulky substituents are favored in a particular region, while an electrostatic map might highlight areas where electron-withdrawing or electron-donating groups are beneficial. nih.gov

Table 3: Common Descriptors Used in QSAR Analysis

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Steric | CoMFA steric fields | Size and shape of the molecule. |

| Electrostatic | CoMFA electrostatic fields | Distribution of partial charges. |

| Hydrophobic | CoMSIA hydrophobic fields | Affinity for non-polar environments. |

| Hydrogen Bond | CoMSIA H-bond donor/acceptor fields | Potential for hydrogen bonding. |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

While existing methods for synthesizing pyrrolidin-2-one derivatives are effective, the future of drug discovery demands more efficient, stereoselective, and diverse synthetic strategies. Research into novel pathways can accelerate the creation of extensive compound libraries for high-throughput screening.

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions represents a significant opportunity. scitechdaily.com These reactions, which combine three or more starting materials in a single step, can rapidly generate complex molecules from simple precursors. A potential MCR for derivatives of 3-(4-Bromobenzoyl)pyrrolidin-2-one could involve the reaction of an amine, an aldehyde, and a keto-acid derivative, offering a streamlined approach to a diverse set of analogues.

Asymmetric Catalysis: To enhance the therapeutic efficacy and reduce off-target effects, controlling the stereochemistry of the pyrrolidinone core is crucial. Future synthetic work should focus on developing novel catalytic systems for the enantioselective synthesis of specific stereoisomers.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound analogues could streamline production for further studies.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings like the pyrrolidine (B122466) core. mdpi.com Exploring novel variations of this reaction, for instance, using different dipolarophiles and azomethine ylides, could lead to the synthesis of unique spiro-pyrrolidine derivatives with novel biological activities. mdpi.com

Biomimetic Synthesis: Investigating biomimetic routes that mimic natural product synthesis could lead to innovative and efficient methods for creating complex pyrrolidinone-based structures. nih.gov

| Methodology | Potential Advantages | Key Research Focus | Relevant Analogue Classes |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, diversity, atom economy scitechdaily.com | Discovery of new MCRs, catalyst development | N-substituted pyrrolidin-2-ones researchgate.net |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Design of chiral ligands and catalysts | Chiral pyrrolidinone cores |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of reaction conditions | Large-scale library synthesis |

| [3+2] Cycloaddition | High stereoselectivity, access to complex scaffolds mdpi.com | Development of novel dipolar systems | Spiro-pyrrolidine compounds mdpi.com |

Identification of New Biological Targets and Mechanisms of Action

The structural features of the pyrrolidinone scaffold make it a promising candidate for interacting with a variety of biological targets. While its potential in cancer and inflammation is recognized, a systematic exploration of other therapeutic areas is warranted. chemimpex.com

Antimicrobial Targets: The pyrrolidin-2,3-dione scaffold, structurally related to this compound, has shown promise in inhibiting Penicillin-Binding Proteins (PBPs), such as PBP3 in Pseudomonas aeruginosa. nih.gov This suggests that derivatives of this compound could be optimized as a new class of non-β-lactam antibiotics to combat multidrug-resistant bacteria. nih.gov Future research should focus on screening compound libraries against a panel of bacterial targets.

Neurological Disorders: Pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure agents, with evidence suggesting interaction with neuronal voltage-sensitive sodium channels. mdpi.com This opens the door for investigating this compound analogues for activity against epilepsy, neuropathic pain, and other neurological conditions.

Enzyme Inhibition: The core structure can be modified to target specific enzyme active sites. For example, derivatives could be designed to inhibit kinases, proteases, or metabolic enzymes like salicylate synthase (MbtI), which is a target for antitubercular agents. mdpi.com

Epigenetic Targets: Bromodomains, such as BRD4, are attractive targets in cancer therapy. The development of molecules that can induce the degradation of these proteins, known as PROTACs (Proteolysis Targeting Chimeras), is a cutting-edge approach. nih.gov The this compound scaffold could serve as a novel warhead for designing new BRD4 degraders. nih.gov

Advanced Computational Drug Design Strategies

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov By integrating advanced computational strategies, the design and optimization of this compound derivatives can be made more efficient and targeted.

Structure-Based Drug Design (SBDD): Once a biological target is identified and its 3D structure is known, SBDD can be used to design molecules that fit precisely into the binding site. nih.gov Molecular docking simulations can predict the binding affinity and orientation of novel analogues, guiding synthetic efforts toward compounds with higher potency.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. computorgchemunisa.org These models are built using a set of known active molecules to identify the key chemical features required for biological activity, which can then be used to design new, more potent compounds.

Virtual High-Throughput Screening (vHTS): Large virtual libraries of this compound derivatives can be rapidly screened against a biological target's structure or a pharmacophore model. nih.gov This in silico approach helps to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving time and resources. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The pyrrolidinone core itself could be used as a starting fragment for designing inhibitors against new targets.

Development of Targeted Prodrugs and Delivery Systems

A significant challenge in drug development is ensuring that the active compound reaches its intended target in the body with minimal exposure to healthy tissues. Designing prodrugs and targeted delivery systems for derivatives of this compound is a critical future direction.

Enzyme-Activated Prodrugs: A prodrug is an inactive molecule that is converted into the active drug within the body, often by specific enzymes that are overexpressed in tumor cells or tissues. nih.gov This strategy can enhance the selectivity and reduce the systemic toxicity of a potent compound. nih.gov For example, a phosphate group could be added to a hydroxylated analogue, creating a prodrug that is activated by phosphatases prevalent in a tumor microenvironment. mdpi.com

Antibody-Drug Conjugates (ADCs): For oncology applications, a highly potent derivative of this compound could be attached to a monoclonal antibody that specifically recognizes a tumor-specific antigen. This ADC would selectively deliver the cytotoxic agent to cancer cells, maximizing efficacy while minimizing harm to normal cells. nih.gov

Reactive Oxygen Species (ROS)-Activated Prodrugs: Many cancer cells exhibit high levels of reactive oxygen species (ROS). Prodrugs can be designed with ROS-cleavable linkers, allowing for selective drug release in the high-ROS environment of tumors. uwm.edu

Proteolysis Targeting Chimeras (PROTACs): As mentioned earlier, PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov One end binds to the target protein (e.g., BRD4), and the other end recruits an E3 ubiquitin ligase. This technology represents a novel delivery and therapeutic mechanism, moving beyond simple inhibition to targeted protein removal. nih.gov

| Strategy | Mechanism of Action | Potential Advantage | Therapeutic Area |

|---|---|---|---|

| Enzyme-Activated Prodrug | Cleavage by tumor-specific enzymes to release active drug nih.gov | Increased tumor selectivity, reduced systemic toxicity | Oncology |

| Antibody-Drug Conjugate (ADC) | Targeted delivery via antibody binding to tumor antigens nih.gov | High specificity for cancer cells | Oncology |

| ROS-Activated Prodrug | Drug release triggered by high intracellular ROS levels uwm.edu | Selectivity for cancer cells with high oxidative stress | Oncology |

| PROTAC | Hijacks cellular machinery to induce degradation of a target protein nih.gov | Elimination of target protein, potential to overcome resistance | Oncology, Inflammation |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to predict the properties of new molecules. nih.gov This includes predicting biological activity, toxicity, and pharmacokinetic properties (ADMET) before a compound is ever synthesized, allowing researchers to focus on candidates with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.gov These models can be trained on the structural rules of chemistry and the properties of known drugs to generate novel this compound analogues that are optimized for a specific biological target. nih.gov

Reaction Prediction and Synthesis Design: AI can assist chemists by predicting the outcomes of chemical reactions and designing optimal synthetic routes. scitechdaily.com This can significantly reduce the time and effort required to synthesize novel compounds identified through computational design or screening. scitechdaily.com

Drug Repurposing: AI algorithms can analyze biological data from various sources to identify new therapeutic uses for existing drugs or compounds. nih.govnih.gov By analyzing disease pathways and drug-target interaction networks, AI could suggest new applications for this compound or its derivatives beyond their initial intended use. nih.gov

The integration of these advanced computational and synthetic methodologies promises to accelerate the journey of this compound from a versatile chemical scaffold to a new generation of targeted and effective therapeutics.

Q & A

What are the common synthetic routes for preparing 3-(4-Bromobenzoyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves coupling a 4-bromobenzoyl moiety to a pyrrolidin-2-one scaffold. A feasible approach is through nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions. For example, describes synthesizing structurally similar N-substituted pyrrolidin-2-ones using iodinated intermediates and tin-based precursors under anhydrous conditions (e.g., hexamethylditin and Pd catalysts). Key parameters to optimize include:

- Temperature : Maintain 80–110°C for efficient coupling.

- Catalyst loading : Use 5–10 mol% Pd(PPh₃)₄ for cross-coupling.

- Purification : Employ flash chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to isolate the product .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) is critical for confirming stereochemistry and bond geometry. For brominated analogs, heavy-atom effects enhance diffraction quality. Steps include:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Iterative cycles with SHELXL to minimize R-factors (<5% for high-resolution data).

Contradictions in NMR-derived structures (e.g., rotational barriers) can be resolved by comparing XRD bond lengths and angles .

What analytical techniques are recommended for purity assessment and structural validation?

Basic Research Question

Combine orthogonal methods:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Monitor for residual solvents or byproducts.

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzoyl integration at δ 7.5–8.0 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br exhibits 1:1 ⁷⁹Br/⁸¹Br split).

highlights the use of Sep-Pak C18 cartridges for purification, ensuring ≥95% purity .

How does the bromobenzoyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

The electron-withdrawing bromine enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibitors). demonstrates that fluorinated pyrrolidinones are used as radiotracers due to their metabolic stability; bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets. Key considerations:

- Steric effects : The 4-bromo substituent minimizes steric hindrance compared to ortho-substituted analogs.

- Halogen bonding : Bromine can engage in non-covalent interactions with protein residues (e.g., backbone carbonyls).

In vitro assays (e.g., enzyme inhibition) should compare bromo vs. chloro/fluoro analogs to quantify electronic effects .

What safety protocols are recommended for handling this compound?

Basic Research Question

Refer to SDS guidelines for structurally related compounds ( ):

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

First-aid measures for skin contact include washing with soap/water for 15 minutes and seeking medical attention if irritation persists .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

Apply density functional theory (DFT) and molecular docking:

DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potentials and HOMO-LUMO gaps.

Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Bromine’s van der Waals radius (1.85 Å) may improve fit in hydrophobic pockets.

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

Critical factors include:

- Catalyst recovery : Use immobilized Pd catalysts to reduce metal contamination.

- Solvent selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions.

- Process monitoring : Implement in-line FTIR to track reaction progress and intermediates.

’s use of radio-TLC for monitoring iodination steps can be adapted for quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products